2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetic acid
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Overview
Description
16alpha-Hydroxy-Prednisolone is a synthetic glucocorticoid and a metabolite of prednisolone. It is known for its anti-inflammatory properties and is used in various medical applications. The compound’s molecular formula is C21H28O6, and it has a molecular weight of 376.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 16alpha-Hydroxy-Prednisolone involves multiple steps. One method starts with prednisolone as the raw material. The process includes dehydration to form a double-bond compound, followed by oxidation using aqueous hydrogen peroxide. The final product is obtained through hydrolysis .
Industrial Production Methods: Another method involves the use of 16,17,21-trihydroxy pregna-1,4,9(11)-triene-3,20-diketone-21-acetic ester as the starting material. This compound undergoes halogenation, dehalogenation, and hydrolysis to yield 16alpha-Hydroxy-Prednisolone .
Chemical Reactions Analysis
Types of Reactions: 16alpha-Hydroxy-Prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydrocortisone to 16alpha-Hydroxy-Prednisolone through biotransformation.
Reduction: Reduction reactions involving the conversion of double bonds to single bonds.
Substitution: Halogenation and dehalogenation reactions.
Common Reagents and Conditions:
Oxidizing Agents: Aqueous hydrogen peroxide.
Halogenating Agents: Bromine or chlorine.
Dehalogenating Agents: Tin powder and azobisisobutyronitrile.
Major Products:
16alpha-Hydroxy-Prednisolone: The primary product formed through these reactions.
By-products: Depending on the reaction conditions, various by-products may be formed, which require purification.
Scientific Research Applications
16alpha-Hydroxy-Prednisolone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other glucocorticoids.
Biology: Studied for its role in cellular processes and enzyme interactions.
Mechanism of Action
The mechanism of action of 16alpha-Hydroxy-Prednisolone involves binding to glucocorticoid receptors, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . The compound also inhibits the transcription of pro-inflammatory cytokines such as TNFα, IL-1, and IFNγ .
Comparison with Similar Compounds
Prednisolone: The parent compound from which 16alpha-Hydroxy-Prednisolone is derived.
Hydrocortisone: Another glucocorticoid with similar anti-inflammatory properties.
Budesonide: A related compound used in the treatment of asthma and other inflammatory conditions.
Uniqueness: 16alpha-Hydroxy-Prednisolone is unique due to its specific hydroxylation at the 16alpha position, which enhances its anti-inflammatory effects and reduces systemic side effects compared to other glucocorticoids .
Properties
Molecular Formula |
C21H28O6 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetic acid |
InChI |
InChI=1S/C21H28O6/c1-19-6-5-12(22)7-11(19)3-4-13-14-8-16(24)21(27,10-17(25)26)20(14,2)9-15(23)18(13)19/h5-7,13-16,18,23-24,27H,3-4,8-10H2,1-2H3,(H,25,26)/t13?,14?,15?,16?,18?,19-,20-,21+/m0/s1 |
InChI Key |
GUSVXFPRNUPMFZ-VDRLAQNSSA-N |
Isomeric SMILES |
C[C@]12CC(C3C(C1CC([C@@]2(CC(=O)O)O)O)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CC(C2(CC(=O)O)O)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
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